molecular formula C8H9Br2N B3416411 2,4-Dibromo-6-ethylaniline CAS No. 81100-30-3

2,4-Dibromo-6-ethylaniline

Cat. No.: B3416411
CAS No.: 81100-30-3
M. Wt: 278.97 g/mol
InChI Key: YZYOBGJRULPHQC-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-ethylaniline is an organic compound with the molecular formula C₈H₉Br₂N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethyl group is substituted at the 6th position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-ethylaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce corresponding nitro or nitroso compounds.

Scientific Research Applications

2,4-Dibromo-6-ethylaniline is used in various scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and ethyl group influence the compound’s reactivity and binding affinity, affecting its overall activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-ethylaniline is unique due to the specific positioning of the bromine atoms and the ethyl group, which confer distinct chemical and physical properties. These structural features make it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2,4-dibromo-6-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYOBGJRULPHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306817
Record name 2,4-Dibromo-6-ethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81100-30-3
Record name 2,4-Dibromo-6-ethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81100-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-6-ethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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